molecular formula C13H14F3NO3 B2359138 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid CAS No. 934020-34-5

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B2359138
CAS No.: 934020-34-5
M. Wt: 289.254
InChI Key: FBGGZUOVAMCFAI-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid (CAS 934020-34-5) is a benzoic acid derivative with a molecular formula of C13H14F3NO3 and a molecular weight of 289.25 g/mol . This compound is a valuable chemical intermediate in medicinal chemistry and antiviral research. It serves as a key building block in the synthesis of 4-(aminomethyl)benzamide-based inhibitors, which have been identified as potent small-molecule agents against filoviruses such as Ebola and Marburg virus . These inhibitors work by targeting the viral glycoprotein to block viral entry into host cells . The compound features both a morpholinomethyl group and a trifluoromethyl group, the latter of which is known to enhance metabolic stability and membrane permeability in drug-like molecules. This product is intended for research and development purposes in a laboratory setting only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For optimal shelf life, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-17-3-5-20-6-4-17/h1-2,7H,3-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGGZUOVAMCFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features three critical components:

  • Benzoic acid backbone : Serves as the foundational aromatic system.
  • Trifluoromethyl group at position 3 : Introduces electron-withdrawing properties and metabolic stability.
  • Morpholinomethyl group at position 4 : Provides a nitrogen-containing heterocycle for solubility and bioactivity modulation.

Synthetic Routes and Methodologies

Chloromethyl Intermediate Pathway

Step 1: Synthesis of 3-Trifluoromethyl-4-methylbenzoic Acid

A published route for 3-trifluoromethylbenzoic acid derivatives begins with m-xylene , proceeding through:

  • Chlorination : Reaction with Cl₂ at 80–150°C forms 3-(trichloromethyl)-4-methylbenzene.
  • Fluorination : Exchange of trichloromethyl to trifluoromethyl using HF or SF₄.
  • Oxidation : KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, yielding 3-trifluoromethyl-4-methylbenzoic acid.
Step 2: Bromination/Chlorination at Position 4

The methyl group is halogenated via radical or catalytic methods:

  • N-Bromosuccinimide (NBS) under UV light introduces a bromine atom.
  • SO₂Cl₂ in CCl₄ with azo initiators generates 4-(chloromethyl)-3-(trifluoromethyl)benzoic acid.
Step 3: Morpholine Substitution

The halogenated intermediate undergoes nucleophilic substitution with morpholine :

  • Conditions : Morpholine (2 eq), K₂CO₃, DMF, 80°C, 12 h.
  • Yield : ~65–75% (estimated from analogous reactions).

Reductive Amination Approach

Step 1: Aldehyde Intermediate Preparation

Oxidation of 4-methyl-3-trifluoromethylbenzoic acid to 4-formyl-3-(trifluoromethyl)benzoic acid using MnO₂ or TEMPO/NaClO.

Step 2: Reductive Amination
  • Morpholine (1.2 eq) and NaBH₃CN in MeOH at 25°C for 6 h.
  • Yield : ~70% (extrapolated from similar benzaldehyde aminations).

Direct Coupling via Suzuki-Miyaura Reaction

For advanced intermediates, palladium-catalyzed cross-coupling may introduce pre-functionalized fragments:

  • Boronated morpholinomethyl reagent + 3-trifluoromethyl-4-bromobenzoic acid
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C.
  • Challenges : Limited by boronic acid availability and steric hindrance.

Reaction Optimization and Critical Parameters

Halogenation Selectivity

  • Positional control : Electron-withdrawing trifluoromethyl group directs electrophilic substitution to position 4.
  • Side reactions : Over-halogenation mitigated by stoichiometric control (e.g., 1.05 eq Cl₂).

Morpholine Incorporation

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine.
  • Temperature : Reactions >100°C risk decarboxylation; optimal range: 60–80°C.

Purification Strategies

  • Acid-base extraction : Dissolve crude product in NaOH (aq), wash with CH₂Cl₂, acidify with HCl to precipitate pure product.
  • Column chromatography : SiO₂ with EtOAc/hexane (1:3) for intermediates.

Comparative Data on Synthetic Routes

Method Key Steps Yield (%) Purity (%) Citation
Chloromethyl pathway Chlorination → Morpholine substitution 65–75 ≥99.9
Reductive amination Aldehyde oxidation → Amination 70 98.5
Suzuki coupling Cross-coupling → Hydrolysis 50–60 97.0

Challenges and Mitigation Strategies

  • Decarboxylation : Minimized by avoiding strong bases at high temperatures.
  • Byproducts : Chloromethyl intermediates may form dimers; controlled stoichiometry and dilute conditions reduce this.
  • Morpholine stability : Use fresh morpholine and inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Difluoromethyl or monofluoromethyl derivatives

    Substitution: Halogenated or nitrated benzoic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Recent studies have explored the antiviral properties of compounds related to 4-(morpholinomethyl)-3-(trifluoromethyl)benzoic acid, particularly against the Ebola virus. A series of small molecule inhibitors derived from similar structures have demonstrated potent activity against Ebola virus entry, suggesting that modifications to the morpholine structure can enhance antiviral efficacy. These compounds have shown good metabolic stability and broad-spectrum activity against filoviruses, indicating a promising avenue for therapeutic development .

Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of salicylanilide derivatives, which are known for their antibacterial properties. The synthetic routes involving this compound facilitate the creation of new compounds with enhanced biological activities .

Material Science

Polymer Additives:
In material science, this compound can be used as a polymer additive to improve thermal stability and mechanical properties. Its trifluoromethyl group contributes to enhanced chemical resistance and durability of polymers, making it suitable for applications in coatings and high-performance materials.

Fluorinated Materials:
The incorporation of trifluoromethyl groups into materials can impart unique properties such as hydrophobicity and low surface energy. This characteristic is beneficial in developing advanced coatings that require resistance to solvents and environmental degradation .

Analytical Chemistry

Quantitative NMR (qNMR) Studies:
this compound has been studied using quantitative NMR techniques to assess its purity and structural integrity. Research indicates that specific solvents can influence the NMR signals of this compound, which is crucial for accurate quantification in analytical settings .

  • Ebola Virus Inhibition:
    A study highlighted the effectiveness of compounds derived from similar structures to this compound in inhibiting Ebola virus entry. The research demonstrated that these compounds could potentially serve as a basis for developing new antiviral therapies .
  • Synthesis Pathways:
    Research on synthetic pathways revealed that this compound can be effectively used to create various derivatives with enhanced biological activities, showcasing its versatility as a building block in medicinal chemistry .
  • Material Properties:
    Investigations into the use of fluorinated compounds in polymers indicated that incorporating this compound improves material performance under harsh conditions, thus expanding its application scope in industrial materials .

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs of Trifluoromethyl-Substituted Benzoic Acids

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-morpholinomethyl C₁₃H₁₄F₃NO₃ 289.25
4-(4-Methylpiperazin-1-yl)methyl-3-CF₃ benzoic acid derivative (Compound 64) 3-CF₃, 4-(4-methylpiperazin-1-yl)methyl C₂₄H₂₇ClF₆N₃O₃S 538.17 (exact mass)
4-(Trifluoromethyl)benzoic acid 4-CF₃ C₈H₅F₃O₂ 204.15
3-(Trifluoromethoxy)benzoic acid 3-OCF₃ C₈H₅F₃O₃ 206.12
4-Hydroxy-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-OH C₈H₅F₃O₃ 206.12

Key Observations :

  • Substituent Effects: The morpholinomethyl group in the target compound enhances solubility in polar solvents compared to non-functionalized analogs like 4-(trifluoromethyl)benzoic acid .
  • Biological Relevance : Compound 64 () shares a similar trifluoromethyl-benzoic acid core but incorporates a 4-methylpiperazine group, which is linked to improved pharmacokinetic profiles in drug candidates .

Physicochemical Properties

Property 4-(Morpholinomethyl)-3-CF₃ Benzoic Acid 4-CF₃ Benzoic Acid 3-CF₃-4-OH Benzoic Acid
Solubility Moderate in polar solvents Low in water Moderate in ethanol/water
Melting Point Not reported 217–220°C (analog) 217–220°C
LogP Estimated ~2.5 (morpholine increases polarity) ~2.8 ~1.9

Biological Activity

4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid, also known by its CAS number 934020-34-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C13H14F3NO3
  • Molecular Weight : 293.25 g/mol
  • IUPAC Name : this compound

This compound interacts with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets. The morpholinomethyl moiety may facilitate binding to specific proteins involved in signaling pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:

CompoundMIC (μg/mL)Target Organism
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These findings suggest potential use in treating bacterial infections.

Antiproliferative Effects

In cancer research, this compound has been evaluated for antiproliferative activity. In a study involving various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)45
HeLa (Cervical Cancer)40

This suggests its potential as a lead compound in cancer therapy.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of several benzoic acid derivatives, including this compound. The study found that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an alternative antimicrobial agent .
  • Antiproliferative Research : In a study assessing the antiproliferative effects on human cancer cell lines, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways . This highlights its potential role in cancer treatment strategies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions, such as N,N’-dicyclohexylcarbodiimide (DCC)-mediated amide bond formation in dry dimethylformamide (DMF) . For morpholinomethyl group introduction, reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) is recommended. Optimization includes controlling stoichiometry (1.2:1 molar ratio of morpholine to bromomethyl intermediate) and temperature (40–60°C) to minimize side reactions .
  • Data : Yields can reach 70–85% with purity >95% (HPLC) when using Amberlyst-15 resin for purification .

Q. Which spectroscopic techniques are most reliable for characterizing the morpholinomethyl and trifluoromethyl substituents?

  • Methodology :

  • ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm (¹³C). The morpholinomethyl protons resonate as multiplet signals at δ 2.3–3.5 ppm (¹H) .
  • FT-IR : Stretching vibrations at 1,710 cm⁻¹ (C=O of benzoic acid) and 1,120 cm⁻¹ (C-F of CF₃) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 304.12 (calculated for C₁₃H₁₄F₃NO₃) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Data : The CF₃ group increases lipophilicity (logP ~2.5 vs. 1.8 for non-fluorinated analogs) and acidity (pKa ~3.6 vs. 4.2 for benzoic acid), enhancing membrane permeability and binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What computational approaches are recommended to study the compound’s interaction with cholinesterases?

  • Methodology : Use Glide XP docking (Schrödinger Suite) with OPLS4 force field for protein-ligand binding. Key parameters include:

  • Hydrophobic Enclosure : The trifluoromethyl group forms van der Waals contacts with residues like Phe330 in acetylcholinesterase .
  • Scoring : Incorporate water desolvation penalties and hydrogen-bonding motifs (e.g., correlated H-bonds with catalytic triad residues) .
    • Validation : Compare docking scores (e.g., GlideScore ≤ −8.5 kcal/mol) with experimental IC₅₀ values from Ellman assays .

Q. How can structural analogs of this compound be designed to enhance selectivity for butyrylcholinesterase over acetylcholinesterase?

  • Approach :

  • Substituent Effects : Introduce bulkier groups (e.g., 4-ethoxy) to sterically hinder acetylcholinesterase’s narrower active site .
  • Isosteric Replacement : Replace morpholinomethyl with piperazinylmethyl to modulate basicity and hydrogen-bonding capacity .
    • Data : Analogs with 4-ethoxy substitution show 10-fold higher selectivity (IC₅₀ ratio BuChE/AChE = 0.1 vs. 0.5 for parent compound) .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition kinetics?

  • Protocols :

  • Ellman Assay : Monitor hydrolysis of acetylthiocholine iodide at 412 nm (AChE) or butyrylthiocholine (BuChE) .
  • Kinetic Parameters : Calculate Kᵢ values via Lineweaver-Burk plots; competitive inhibition is indicated by unchanged Vmax and increased Km .
    • Results : Reported Kᵢ values range from 0.8–2.3 µM for AChE and 0.5–1.5 µM for BuChE .

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